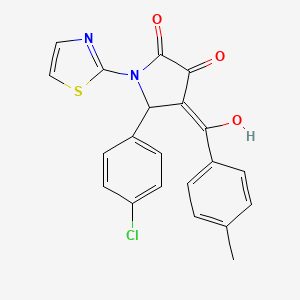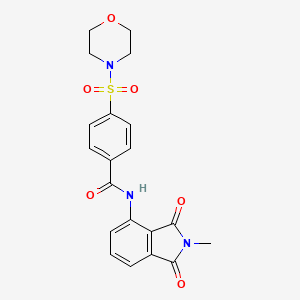
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, also known as 2E6TP, is a synthetic compound with a wide range of applications in scientific research. It is a pyridazinone derivative that has been studied for its potential uses in the development of new drugs, as well as for its potential in various biochemical and physiological processes.
科学的研究の応用
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a novel anticonvulsant drug, and for its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO). In addition, 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been studied for its potential to act as a neuroprotective agent, and for its potential to be used in the treatment of Alzheimer’s disease.
作用機序
The exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one is not yet fully understood. However, it is believed that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one acts as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It is also believed that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have a protective effect on neurons, and to be able to reduce the toxicity of certain drugs. In addition, 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the advantages of using 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in scientific research, which makes it a useful tool for researchers. However, there are some limitations to using 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments. It is a synthetic compound, which means that it may not be as effective as naturally occurring compounds. In addition, there is limited information available about the exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, which makes it difficult to determine its efficacy.
将来の方向性
There are a number of potential future directions for 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one research. One potential direction is to further investigate its potential as an antioxidant and anti-inflammatory agent. It is also possible that 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one could be used in the development of new drugs, or as an inhibitor of the enzyme monoamine oxidase. Additionally, further research could be done to investigate the potential of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one to be used in the treatment of Alzheimer’s disease. Finally, further research could be done to better understand the exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one.
合成法
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one can be synthesized through a series of steps starting with the reaction of p-tolylhydrazine and ethyl bromoacetate in anhydrous acetic acid. This reaction yields an intermediate product, which is then reacted with sodium nitrite in acetic acid to form 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one. The reaction is catalyzed by a base such as sodium ethoxide and the product is purified by recrystallization.
特性
IUPAC Name |
2-ethyl-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-15-13(16)9-8-12(14-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRMCXYANZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)


![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)
![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)
![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)